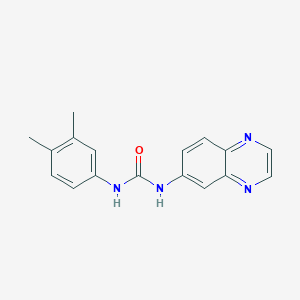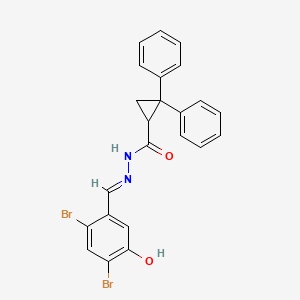
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea, also known as QNZ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exerts its pharmacological effects by selectively inhibiting the phosphorylation of IκB kinase (IKK), a key upstream regulator of NF-κB activation. This leads to the inhibition of NF-κB nuclear translocation and subsequent downregulation of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been shown to exhibit anti-inflammatory and antitumor activities in various preclinical models. In a study conducted on mice with induced sepsis, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to significantly reduce the levels of pro-inflammatory cytokines and improve survival rates. In another study, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its potent anti-inflammatory and antitumor activities, which make it an attractive therapeutic candidate. However, one of the limitations of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties.
Orientations Futures
The potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea are vast, and several areas of research are currently being explored. Some of the future directions of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea research include:
1. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs with improved pharmacokinetic properties and potency.
2. Investigation of the role of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in the regulation of immune responses and autoimmune disorders.
3. Exploration of the potential synergistic effects of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in combination with other therapeutic agents.
4. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea-based drug delivery systems for targeted delivery in cancer therapy.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is a promising compound that exhibits potent anti-inflammatory and antitumor activities through the inhibition of NF-κB activation. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea and to develop more effective N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs for clinical use.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea involves the reaction of 3,4-dimethylphenyl isocyanate with 6-aminoquinoxaline in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 246-248°C.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exhibits potent anti-inflammatory and antitumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-3-4-13(9-12(11)2)20-17(22)21-14-5-6-15-16(10-14)19-8-7-18-15/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPVZVWWEUNGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)



![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)